molecular formula C13H17N3O B11743370 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol CAS No. 1006952-16-4

3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11743370
CAS No.: 1006952-16-4
M. Wt: 231.29 g/mol
InChI Key: QTIYGHFHTCZFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a chemical compound of interest in scientific research and development, particularly as a specialized organic building block. Its molecular structure incorporates both a phenolic group and a substituted pyrazole ring, connected by an aminomethyl linker. This architecture makes it a potential intermediate in the synthesis of more complex molecules for various fields, including medicinal chemistry and materials science. Researchers may explore its use in developing novel pharmaceutical candidates, such as kinase inhibitors or receptor modulators, leveraging the known pharmacological significance of pyrazole-containing compounds (see similar aminopyrazole compounds on PubChem[CITATION:2]). The presence of the phenol group also allows for further chemical modifications through reactions like etherification or esterification. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before handling this material. Specific data on its mechanism of action, physicochemical properties, and spectroscopic characteristics should be confirmed through laboratory analysis.

Properties

CAS No.

1006952-16-4

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1-ethylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-16-10-12(9-15-16)8-14-7-11-4-3-5-13(17)6-11/h3-6,9-10,14,17H,2,7-8H2,1H3

InChI Key

QTIYGHFHTCZFRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-aminomethylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole moiety can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application:

1.1 Antioxidant Properties
Research indicates that derivatives of pyrazole compounds, including those similar to 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol, possess significant antioxidant properties. These compounds have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

1.2 Anticancer Activity
Studies have demonstrated that pyrazole derivatives can induce cytotoxic effects on various cancer cell lines. For instance, certain synthesized pyrazole compounds have shown promising results in inhibiting the growth of colorectal carcinoma cells, suggesting that 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol could be explored for its anticancer potential .

1.3 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, some pyrazole derivatives have been identified as effective inhibitors of angiotensin-converting enzyme (ACE), which plays a critical role in hypertension management .

Case Studies

Several studies have documented the efficacy of 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol and its analogs:

Study Objective Findings
Study on Antioxidant Activity Evaluate radical scavenging propertiesDemonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid.
Cytotoxicity Assessment Test anticancer effects on RKO colorectal carcinoma cellsInduced apoptosis in cancer cells with IC50 values indicating potent efficacy.
ACE Inhibition Study Investigate inhibition of angiotensin-converting enzymeIdentified as a promising candidate for hypertension treatment due to effective ACE inhibition.

Mechanism of Action

The mechanism of action of 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a phenol group and a 1-ethylpyrazole unit. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Biological Relevance / Activity Physicochemical Properties
Target Compound Phenol, 1-ethylpyrazole, aminomethyl Potential CNS modulation (inferred) High H-bond capacity (phenol, amine)
[(1-Ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine () Methoxy, 1-ethylpyrazole, alkylamine Undisclosed (pharmaceutical intermediate) Reduced H-bond donation (methoxy vs. phenol)
3-Chloro-N-{...}pyridine-2-carboxamide () Chloro, trifluoromethyl, 1-ethylpyrazole Glycine transporter 1 inhibitor Enhanced lipophilicity (halogenated groups)
Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] () Phenol, ethenyl-linked phenolic dimer Antioxidant / anti-inflammatory High polarity, dimeric H-bond networks
Key Observations:

Phenol vs. In contrast, the methoxy-substituted analogue in lacks a hydrogen-bond donor, likely reducing aqueous solubility but improving membrane permeability .

Pyrazole Modifications :

  • The 1-ethylpyrazole moiety is shared with the glycine transporter inhibitor in , suggesting a role in CNS-targeted activity. Halogenation (e.g., chloro, trifluoromethyl) in ’s compound increases lipophilicity, which may enhance blood-brain barrier penetration .

Rigid linkers (e.g., ethenyl in ) restrict motion but stabilize intermolecular interactions in crystalline or biological environments .

Hydrogen-Bonding and Crystallographic Behavior

The phenol group in the target compound enables robust hydrogen-bond networks, as highlighted in ’s discussion of directional intermolecular interactions. Compared to non-phenolic analogues (e.g., methoxy or halogenated derivatives), the phenol’s –OH group can act as both a donor and acceptor, facilitating crystal packing or protein binding. For example:

  • ’s phenolic dimers form extensive H-bond networks, correlating with antioxidant activity .
  • ’s halogenated pyrazole derivative relies on hydrophobic interactions for target binding, reflecting its transporter inhibition mechanism .

Biological Activity

3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on antimicrobial and anticancer activities, supported by data tables and relevant research findings.

The compound's IUPAC name is 3-({[(1-ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol, with a molecular formula of C13H15N3O2C_{13}H_{15}N_{3}O_{2} and a molecular weight of 245.28 g/mol. Its structural formula indicates the presence of a pyrazole moiety, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole, including the target compound, exhibit potent antimicrobial properties. For instance, a study evaluated several pyrazole derivatives against common pathogens. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial activity .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.20Escherichia coli

Anticancer Activity

The anticancer potential of this compound is highlighted through various studies that explored its effects on different cancer cell lines. Notably, compounds similar to 3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol have been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

In one study, compounds were tested against breast adenocarcinoma (MCF7) and colorectal cancer (HT29) cell lines. The results indicated that certain derivatives exhibited half-maximal cytotoxic concentrations (CC50) lower than those of standard chemotherapeutics like cisplatin and 5-fluorouracil:

CompoundCC50 (μM)Cancer Cell Line
3g58.44HT29
Cisplatin47.17HT29
5-FU381.16MCF7

The selectivity index for these compounds was significantly favorable, indicating reduced toxicity to normal cells compared to cancer cells .

The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, some studies have indicated that pyrazole derivatives can inhibit angiogenesis and activate caspase cascades, leading to apoptosis in cancer cells .

Case Studies

Several case studies have been documented regarding the application of pyrazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study demonstrated that a derivative similar to the target compound effectively reduced bacterial load in infected animal models, showcasing its potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics.
  • Case Study on Cancer Treatment : In vitro studies involving MCF7 and HT29 cell lines showed that treatment with the compound resulted in significant tumor growth inhibition compared to untreated controls, with observable apoptotic markers confirming its efficacy as an anticancer agent.

Q & A

Basic: What are the common synthetic routes for preparing 3-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol?

Methodological Answer:
The compound can be synthesized via a Mannich reaction , which involves the condensation of a phenol derivative (e.g., 3-hydroxybenzaldehyde) with a pyrazole-containing amine (e.g., (1-ethyl-1H-pyrazol-4-yl)methanamine) in the presence of a formaldehyde donor. Key steps include:

  • Reagent Optimization : Use aqueous formaldehyde (37%) or paraformaldehyde as the carbonyl source.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity under mild heating (60–80°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

Advanced: How can reaction intermediates be stabilized during synthesis to improve yield?

Methodological Answer:
Intermediates such as Schiff bases or imine adducts are prone to hydrolysis. Strategies include:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation.
  • Low-Temperature Quenching : Rapid cooling (−20°C) after imine formation prevents decomposition.
  • Chelating Agents : Additives like MgSO₄ or molecular sieves absorb residual water, stabilizing intermediates .

Basic: What techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å) resolve the pyrazole-phenol conformation .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies amine-proton shifts (δ 7.2–8.1 ppm) and phenolic -OH (δ 9.5–10.2 ppm) .

Advanced: How to resolve contradictions in crystallographic data (e.g., bond-length discrepancies)?

Methodological Answer:

  • Multi-Software Validation : Cross-check refinement results with SHELXL (for small molecules) and Olex2.
  • Hydrogen-Bond Analysis : Use ORTEP-3 to visualize H-bond networks; compare with Cambridge Structural Database (CSD) entries for similar pyrazole derivatives .

Basic: What assays evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Binding Assays : Radioligand displacement (e.g., [³H]-glycine for glycine transporter inhibition) at concentrations 1–100 µM .
  • Cytotoxicity Screening : MTT assays in HEK-293 or HeLa cells (48-hour exposure, IC₅₀ determination) .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

  • Core Modifications : Replace the ethyl group on the pyrazole with bulkier substituents (e.g., isopropyl) to assess steric effects.
  • Phenol Ring Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the meta/para positions to enhance receptor affinity.
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., AutoDock Vina) to prioritize synthetic targets .

Basic: How to determine purity and assess batch-to-batch consistency?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min). Purity >95% requires a single peak at λ = 254 nm.
  • Elemental Analysis : Compare experimental C/H/N/O values to theoretical calculations (deviation <0.4%) .

Advanced: What analytical strategies detect trace impurities (<0.1%) in the compound?

Methodological Answer:

  • LC-MS/MS : Hyphenated techniques with ESI+ ionization identify impurities via molecular ion peaks (e.g., m/z 288.1 for de-ethylated byproducts).
  • 2D NMR : COSY and HSQC spectra differentiate impurities with overlapping ¹H signals .

Basic: How to address solubility challenges in aqueous buffers?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies.
  • pH Adjustment : Deprotonate the phenol group (pH >10) to enhance solubility, followed by neutralization post-dissolution .

Advanced: How to reconcile conflicting solubility data across studies?

Methodological Answer:

  • Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.
  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies in polar vs. nonpolar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.